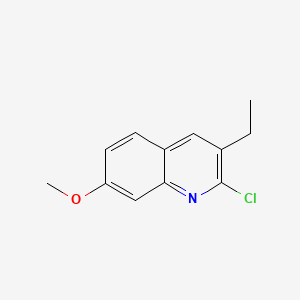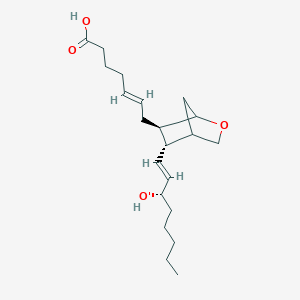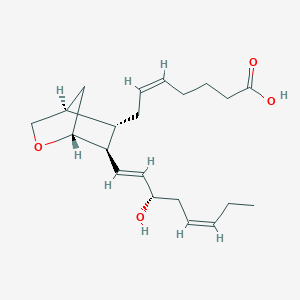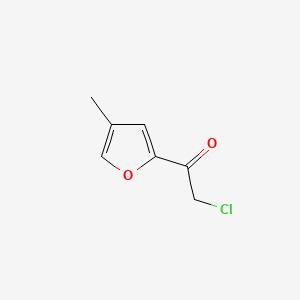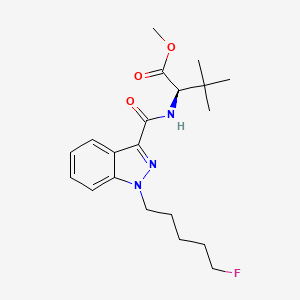
T-3762;Pazufloxacin methanesulfonate;Pazufloxacin mesilate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pazufloxacin Mesylate, also known as Pazucross and T-3762, is a fluoroquinolone antibacterial agent . It is used for the intravenous therapy of several infections . It has shown broad and potent antibacterial activity . It has good efficacy in mice against systemic, pulmonary, and urinary tract infections with gram-positive and gram-negative bacteria, including quinolone-resistant Serratia marcescens and Pseudomonas aeruginosa .
Synthesis Analysis
Pazufloxacin Mesilate is synthesized from commercially available 2,3,4,5-tetrafluorobenzoic acid by an 11-step process with an overall yield of 48% . Another source mentions that Pazufloxacin mesilate was obtained in 94% yield by treatment of its corresponding free amine with methanesulfonic acid in ethanol .Molecular Structure Analysis
The molecular formula of Pazufloxacin Mesylate is C17H19FN2O7S . It has a molecular weight of 414.41 . The percent composition is C 49.27%, H 4.62%, F 4.58%, N 6.76%, O 27.03%, S 7.74% .Physical And Chemical Properties Analysis
Pazufloxacin Mesylate appears as colorless prisms . It has a melting point of 258-259° (dec) . The optical rotation at 20 degrees Celsius is -64.2° (c = 1 in 1.0N NaOH) .Wissenschaftliche Forschungsanwendungen
Antibacterial Agent in Medicine
Pazufloxacin mesilate: is a fluoroquinolone antimicrobial agent used primarily in the medical field for its broad-spectrum antibacterial activity . It’s particularly effective against Gram-positive and Gram-negative bacteria, making it a valuable drug for treating various infections.
Analytical Chemistry
In analytical chemistry, pazufloxacin mesilate is used as a standard in chromatographic methods for the detection and quantification of the compound in biological fluids . This is crucial for pharmacokinetic studies and understanding the drug’s behavior in the human body.
Electrowinning and Electrorefining
Methanesulfonic acid (MSA): , a component of pazufloxacin methanesulfonate, is used in hydrometallurgy for the electrowinning and electrorefining of metals . Its non-oxidizing nature and compatibility with metal deposition processes make it an environmentally friendly alternative to traditional acids.
Catalyst in Organic Synthesis
Methanesulfonic acid: serves as a catalyst in various organic reactions, including esterification, alkylation, and condensation . Its non-volatile nature and solubility in organic solvents enhance its utility in these reactions.
Pharmaceutical Research
In pharmaceutical research, pazufloxacin mesilate is explored for its potential in creating new therapeutic agents . Its structural moiety, the pyridopyrimidine ring, is of interest due to its biological activity and presence in relevant drugs.
Material Science
Methanesulfonic acid: is utilized in the preparation of composites with enhanced thermal and electrical properties . For instance, it’s used to produce polyaniline/graphene composites, which have applications in advanced electronic devices.
Eigenschaften
IUPAC Name |
6-(1-aminocyclopropyl)-7-fluoro-2-methyl-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid;methanesulfonic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN2O4.CH4O3S/c1-7-6-23-14-11(16(18)2-3-16)10(17)4-8-12(14)19(7)5-9(13(8)20)15(21)22;1-5(2,3)4/h4-5,7H,2-3,6,18H2,1H3,(H,21,22);1H3,(H,2,3,4) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDHGFPATQWQARM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC2=C3N1C=C(C(=O)C3=CC(=C2C4(CC4)N)F)C(=O)O.CS(=O)(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2O7S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20657732 |
Source


|
| Record name | 10-(1-Aminocyclopropyl)-9-fluoro-3-methyl-7-oxo-2,3-dihydro-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylic acid--methanesulfonic acid (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20657732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
T-3762;Pazufloxacin methanesulfonate;Pazufloxacin mesilate | |
CAS RN |
136905-87-8 |
Source


|
| Record name | 10-(1-Aminocyclopropyl)-9-fluoro-3-methyl-7-oxo-2,3-dihydro-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylic acid--methanesulfonic acid (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20657732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



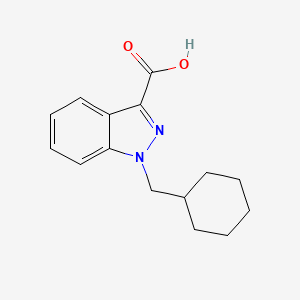
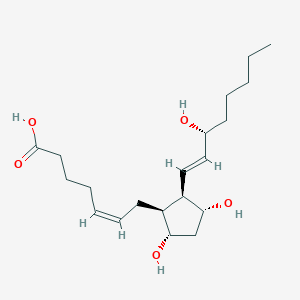
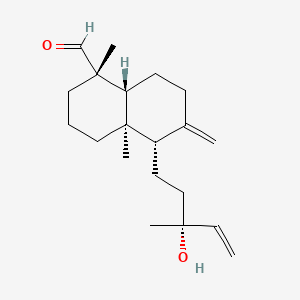
![N-(3-bromophenyl)-3H-imidazo[4,5-g]quinazolin-8-amine,monohydrochloride](/img/structure/B593216.png)
